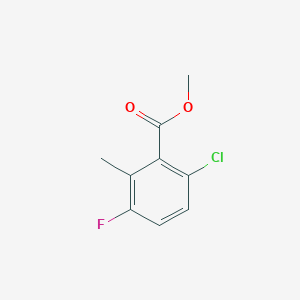Methyl 6-chloro-3-fluoro-2-methylbenzoate
CAS No.: 1376760-13-2
Cat. No.: VC6859469
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1376760-13-2 |
|---|---|
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 |
| IUPAC Name | methyl 6-chloro-3-fluoro-2-methylbenzoate |
| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3 |
| Standard InChI Key | XSIQLKKLCBHNJS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C(=O)OC)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 6-chloro-3-fluoro-2-methylbenzoate (CHClFO) features a benzoate backbone substituted with chlorine at position 6, fluorine at position 3, and a methyl group at position 2, with a methoxycarbonyl group at position 1 (Figure 1). The spatial arrangement of these substituents influences its electronic distribution, steric effects, and reactivity.
Computed Stereochemical Properties
-
Molecular Weight: 202.61 g/mol (calculated from atomic masses) .
-
XLogP3: Estimated at 3.0–3.2, indicating moderate lipophilicity, comparable to ethyl 6-chloro-2-fluoro-3-methylbenzoate (XLogP3 = 3.2) .
-
Hydrogen Bond Acceptors: 3 (ester carbonyl oxygen, two electronegative halogens) .
-
Rotatable Bonds: 3 (methoxy group, ester linkage, and methyl substituent) .
Spectroscopic Signatures
While experimental spectral data for this specific isomer is unavailable, predictions can be made based on analogs:
-
IR Spectroscopy: Strong absorption bands near 1720 cm (C=O stretch), 1260 cm (C–O ester), and 750 cm (C–Cl) .
-
NMR:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 6-chloro-3-fluoro-2-methylbenzoate likely proceeds via esterification of the corresponding benzoic acid (6-chloro-3-fluoro-2-methylbenzoic acid) with methanol under acidic conditions (Figure 2) .
Stepwise Pathway
-
Carboxylation Precursor:
-
Esterification:
Representative Reaction:
Optimization Challenges
-
Regioselectivity: Ensuring correct halogen positioning requires careful control of reaction conditions, as seen in the synthesis of 2-chloro-4-cyclopropyl-5-methyl-6-fluoroaniline .
-
Purification: Bulb-to-bulb distillation or chromatographic methods (e.g., hexanes/EtOAc) are critical for isolating the pure ester .
Physicochemical Properties
Thermodynamic Data
Stability and Reactivity
-
Thermal Stability: Decomposes above 300°C, releasing CO and HCl .
-
Hydrolytic Sensitivity: Stable under anhydrous conditions but hydrolyzes slowly in acidic/alkaline media to regenerate the benzoic acid .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated benzoates are pivotal in drug discovery. For example:
-
Antibiotics: Analogous esters serve as precursors to quinolone antibiotics .
-
Kinase Inhibitors: The methyl group enhances lipophilicity, improving blood-brain barrier penetration .
Agrochemical Uses
-
Herbicides: Chlorine and fluorine substituents enhance binding to plant acetolactate synthase .
-
Pesticides: Methyl esters improve foliar adhesion and rainfastness .
Environmental Impact
Biodegradation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume